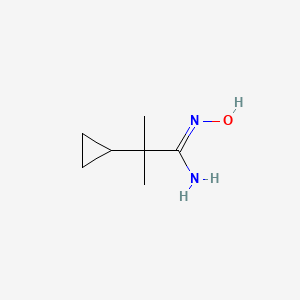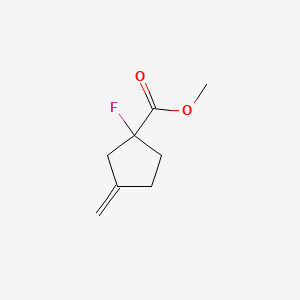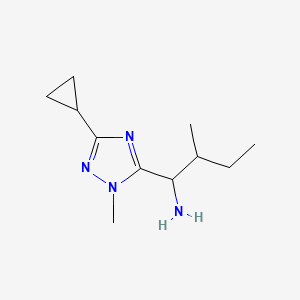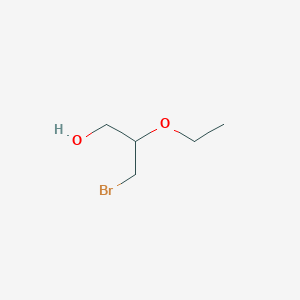
3-Bromo-2-ethoxypropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-ethoxypropan-1-ol is an organic compound that belongs to the class of bromohydrins It is characterized by the presence of a bromine atom, an ethoxy group, and a hydroxyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2-ethoxypropan-1-ol can be synthesized through several methods. One common approach involves the bromination of 2-ethoxypropan-1-ol. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or acetonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods often focus on minimizing waste and improving the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-ethoxypropan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-ethoxypropan-1-ol.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions, amines, or thiols in polar solvents.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: 2-ethoxypropan-1-ol
Elimination: Alkenes such as 2-ethoxypropene
Oxidation: Carbonyl compounds like 2-ethoxypropanal
Scientific Research Applications
3-Bromo-2-ethoxypropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-ethoxypropan-1-ol depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes via an E2 mechanism. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-ethoxyethane: Similar structure but with a different carbon backbone.
3-Chloro-2-ethoxypropan-1-ol: Chlorine atom instead of bromine.
2-Bromo-2-ethoxyethanol: Different position of the hydroxyl group.
Uniqueness
3-Bromo-2-ethoxypropan-1-ol is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both a bromine atom and an ethoxy group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
2320849-24-7 |
|---|---|
Molecular Formula |
C5H11BrO2 |
Molecular Weight |
183.04 g/mol |
IUPAC Name |
3-bromo-2-ethoxypropan-1-ol |
InChI |
InChI=1S/C5H11BrO2/c1-2-8-5(3-6)4-7/h5,7H,2-4H2,1H3 |
InChI Key |
UKWBHJGWMZYZDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CO)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


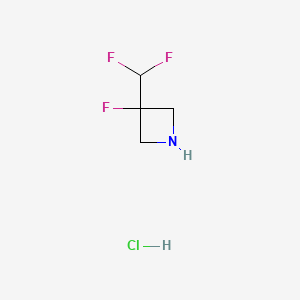
![2,5-dioxopyrrolidin-1-yl N-{[4-(dimethylamino)phenyl]methyl}carbamate](/img/structure/B13474224.png)
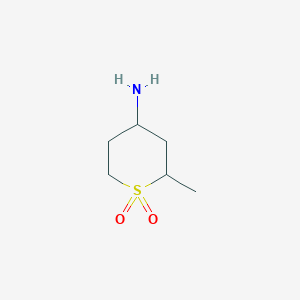
![(2R)-1'-methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride](/img/structure/B13474234.png)
![2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid](/img/structure/B13474238.png)
![2-Thiabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B13474246.png)
![2-[(Tert-butoxy)carbonyl]-5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13474247.png)
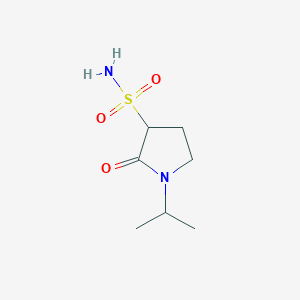
![2,3-Dimethylpyrido[2,3-b]pyrazin-6-amine](/img/structure/B13474255.png)
![Tert-butyl N-[3-(fluoromethyl)azetidin-3-YL]carbamate hydrochloride](/img/structure/B13474257.png)
![tert-Butyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13474271.png)
